4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-Methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thiadiazole class, which are heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the tetrahydrothiophen and piperidine groups adds to its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole core One common approach is the cyclization of thioamides with hydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiadiazole derivatives.
Substitution: Introduction of various functional groups leading to derivatives with different biological or chemical properties.
Scientific Research Applications
This compound has shown potential in various scientific research fields:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Use in material science for the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
4-Methyl-N-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl-1,2,3-thiadiazole-5-carboxamide
N-(1-(4-Methyl-1,3-thiazol-2-yl)ethylidene)-2-(trifluoromethyl)aniline
4-Methyl-N-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness: This compound stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS2/c1-10-13(21-17-16-10)14(19)15-8-11-2-5-18(6-3-11)12-4-7-20-9-12/h11-12H,2-9H2,1H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEATCAVKGCWII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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